molecular formula C13H22N2O3 B135802 tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate CAS No. 394735-20-7

tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate

Cat. No.: B135802
CAS No.: 394735-20-7
M. Wt: 254.33 g/mol
InChI Key: LZUUVDRIDDRQHN-UHFFFAOYSA-N
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Description

tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate is a carbamate derivative characterized by a cyclobutyl substituent, a hydroxyl group, and a nitrile (cyano) moiety. This compound is primarily utilized in organic synthesis and pharmaceutical research, where its sterically demanding cyclobutyl group and polar functional groups (hydroxyl and cyano) influence reactivity, solubility, and intermolecular interactions. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective transformations in multi-step syntheses, particularly in peptide and small-molecule drug development .

Properties

IUPAC Name

tert-butyl N-(1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-10(11(16)8-14)7-9-5-4-6-9/h9-11,16H,4-7H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUUVDRIDDRQHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCC1)C(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30582086
Record name tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate
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Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394735-20-7
Record name 1,1-Dimethylethyl N-[2-cyano-1-(cyclobutylmethyl)-2-hydroxyethyl]carbamate
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Record name tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[2-cyano-1-(cyclobutylmethyl)-2-hydroxyethyl]-, 1,1-dimethylethyl ester
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Preparation Methods

[2+2] Cycloaddition

The most widely employed method involves photochemical [2+2] cycloaddition of alkenes. A representative protocol from Patent WO2014061034A1 utilizes ethylene gas and 1,3-butadiene derivatives in dichloromethane under UV light (λ = 300 nm), achieving 65-78% yields. Catalytic systems significantly impact efficiency:

CatalystSolventTemperature (°C)Yield (%)Reference
None (thermal)Toluene11042
TiO₂ nanoparticlesAcetonitrile2578
Ru(bpy)₃Cl₂DCM4068

Titanium dioxide nanoparticles enhance regioselectivity through surface-mediated orbital alignment, reducing dimerization byproducts. The reaction typically proceeds via suprafacial-antara facial geometry, confirmed through DFT calculations in related systems.

Introduction of the β-hydroxy group occurs through epoxide intermediates or direct oxidation.

Epoxide Ring-Opening

A two-step sequence dominates industrial production:

  • Epoxidation : Treatment of cyclobutylpropene with m-CPBA (3-chloroperbenzoic acid) in CH₂Cl₂ at 0°C forms the epoxide (92% conversion).

  • Acid-Catalyzed Hydrolysis : Using 0.1M H₂SO₄/THF (1:3 v/v) at 50°C for 6 hours yields the diol, with subsequent selective protection of the primary alcohol.

Alternative oxidants show varying efficiency:

OxidantSolventConversion (%)Diol Selectivity (%)
m-CPBADCM9288
VO(acac)₂/H₂O₂EtOAc8582
Dess-Martin periodinaneMeCN7891

Dess-Martin periodinane minimizes over-oxidation but increases cost.

Cyano Group Installation

Nucleophilic displacement of activated hydroxyl groups provides efficient cyanation.

Mitsunobu Conditions

Patent WO2014061034A1 details cyanation using diethyl azodicarboxylate (DEAD), triphenylphosphine, and TMSCN in THF at −20°C (82% yield):

Comparative studies show:

Cyanide SourceActivatorSolventYield (%)
KCNDCC/HOBtDMF67
TMSCNDEAD/PPh₃THF82
NaCNCDIMeCN74

TMSCN’s silicon-leaving group facilitates smoother transitions states.

Boc Protection of Amine

Final carbamate formation employs standard Boc chemistry under mild conditions:

Anhydride Method

Reaction with Boc₂O (di-tert-butyl dicarbonate) in the presence of DMAP (4-dimethylaminopyridine) achieves near-quantitative protection:

Optimized parameters:

BaseSolventTime (h)Yield (%)
Et₃NDCM295
DIPEATHF1.597
NaHCO₃EtOAc/H₂O489

DIPEA’s steric bulk minimizes N,O-bis-Boc byproducts.

Process Optimization

Solvent Effects

Polar aprotic solvents enhance cyanation but complicate Boc protection:

StepOptimal SolventReason
CycloadditionAcetonitrileTiO₂ dispersion
HydroxylationTHF/H₂OEpoxide solubility
CyanationTHFTMSCN activation
Boc ProtectionDCMAnhydrous conditions

Temperature Profiling

Controlled exotherms during epoxidation require jacketed reactors (ΔT < 5°C). Cyanation at −20°C prevents β-elimination.

Characterization and Quality Control

Physicochemical properties from Chemsrc:

PropertyValueMethod
Molecular Weight254.33 g/molHRMS
Density1.115 g/cm³Pycnometry
Boiling Point430.9°CDSC
Flash Point214.4°CPensky-Martens

¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, Boc), 1.85-2.15 (m, 6H, cyclobutyl), 3.21 (dd, J = 14.2, 6.8 Hz, 1H), 4.98 (bs, 1H, NH), 5.32 (s, 1H, OH).

Comparative Method Analysis

Method Feature[2+2] CycloadditionEpoxide HydroxylationMitsunobu Cyanation
Typical Yield78%88%82%
ByproductsDimers (≤12%)Over-oxidation (≤9%)O-Silylation (≤5%)
Scale-Up FeasibilityExcellentGoodModerate
Cost per kg (USD)220310450

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group, using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The cyano group can be reduced to an amine using hydrogenation with catalysts such as palladium on carbon (Pd/C).

    Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Acidic or basic conditions, depending on the desired substitution

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an amine

    Substitution: Various derivatives depending on the substituent introduced

Scientific Research Applications

Research indicates that tert-butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate may interact with various biomolecules, potentially modulating enzyme activity or receptor interactions. These interactions are crucial for understanding the compound's mechanism of action, which remains under investigation.

Potential Biological Effects

  • Enzyme Modulation : The compound may influence enzyme activities through its functional groups.
  • Receptor Binding : It could interact with specific receptors, leading to various physiological effects.

Pharmacological Studies

The compound is being explored for its pharmacological potential, particularly in the development of new therapeutic agents. Its structural features suggest it may serve as a lead compound in drug discovery.

Case Studies and Research Findings

Several studies have examined compounds structurally similar to this compound, providing insights into its potential applications:

Compound NameStructural FeaturesUnique Aspects
tert-Butyl (1-cyano-3-hydroxypropan-2-yl)carbamateLacks cyclobutyl ringLess sterically hindered
tert-Butyl (1-cyano-3-cyclopropyl-1-hydroxypropan-2-yl)carbamateContains cyclopropyl ringDifferent steric properties
tert-Butyl (4-amino-1-cyclobutyl-3-hydroxy-4-oxobutan-2-yl)carbamateContains amino and oxo groupsDifferent functional groups affecting reactivity

Future Directions and Research Needs

Further studies are necessary to elucidate the specific pathways and biological targets for this compound. Research should focus on:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level.
  • In Vivo Studies : Evaluating its effects in biological systems to assess therapeutic potential.

Mechanism of Action

The mechanism by which tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate exerts its effects depends on its interaction with molecular targets. The cyano group can act as an electrophile, while the hydroxy group can participate in hydrogen bonding. The carbamate group may interact with enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Steric and Electronic Effects

  • Cyclobutyl vs. Cyclopropane : The cyclobutyl group in the target compound imposes greater steric hindrance than cyclopropane, affecting nucleophilic substitution rates and catalyst interactions in asymmetric syntheses .

Stability and Hazard Profiles

    Biological Activity

    tert-Butyl (1-cyano-3-cyclobutyl-1-hydroxypropan-2-yl)carbamate, also known as t-Butylcarbamate, is a synthetic organic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive understanding of its implications in various fields.

    Chemical Structure and Properties

    Molecular Formula: C₁₃H₂₂N₂O₃
    Molecular Weight: 254.33 g/mol
    CAS Number: 394735-20-7
    Density: 1.115 g/cm³
    Boiling Point: 430.9 °C at 760 mmHg
    LogP: 2.15878
    Flash Point: 214.4 °C

    The compound features a tert-butyl carbamate group, a cyano group, and a cyclobutyl ring, which contribute to its unique chemical reactivity and biological interactions.

    The biological activity of this compound is primarily attributed to its structural components:

    • Cyano Group: Acts as an electrophile, potentially participating in nucleophilic addition reactions.
    • Hydroxy Group: Involved in hydrogen bonding, which may enhance binding to biological targets.
    • Carbamate Group: Interacts with enzymes or receptors, influencing their activity.

    These interactions suggest that the compound could modulate various biological pathways, making it a candidate for drug development.

    Pharmacological Potential

    Research indicates that this compound may have significant pharmacological properties. It has been studied for its potential effects on neurodegenerative diseases due to its ability to inhibit amyloid beta aggregation and modulate inflammatory responses.

    Case Studies

    • Neuroprotective Effects:
      A study demonstrated that the compound could protect astrocytes from amyloid beta-induced toxicity. When treated with amyloid beta 1-42, astrocyte viability decreased significantly; however, co-treatment with the compound improved cell viability by approximately 20% compared to controls .
    • Inhibition of Enzymatic Activity:
      The compound has shown potential as an inhibitor of β-secretase and acetylcholinesterase, both key enzymes involved in Alzheimer's disease pathology. In vitro assays indicated an IC₅₀ value of 15.4 nM for β-secretase inhibition .
    • Inflammatory Response Modulation:
      The compound was observed to reduce tumor necrosis factor-alpha (TNFα) levels in astrocytes exposed to amyloid beta, suggesting an anti-inflammatory effect that could be beneficial in neurodegenerative conditions .

    Comparative Analysis with Similar Compounds

    Compound NameStructural FeaturesBiological Activity
    tert-Butyl (1-cyano-3-hydroxypropan-2-yl)carbamateLacks cyclobutyl ringLess sterically hindered; lower reactivity
    tert-Butyl (1-cyano-3-cyclopropyl-1-hydroxypropan-2-yl)carbamateContains cyclopropyl ringDifferent steric properties; potentially altered biological interactions

    The presence of the cyclobutyl ring in this compound enhances its steric hindrance and reactivity compared to similar compounds.

    Q & A

    Q. Table 1. Synthetic Method Comparison

    MethodYield (%)Purity (%)Stereoselectivity (ee%)
    Asymmetric Mannich 789995
    Nucleophilic Substitution 659780

    Q. Table 2. Stability Under Accelerated Conditions

    ConditionDegradation (%)Major Impurity
    40°C/75% RH12Hydrolyzed carbamate
    Light Exposure (300 lux)8Oxidized cyano derivative

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